3-(Chloromethyl)piperidine hydrochloride

描述

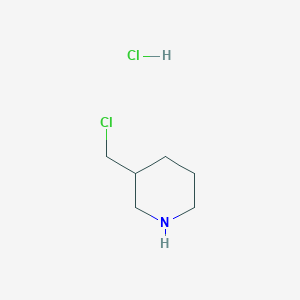

3-(Chloromethyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C6H13Cl2N and its molecular weight is 170.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(Chloromethyl)piperidine hydrochloride is a significant compound in medicinal chemistry, recognized for its diverse biological activities and applications. This article delves into its synthesis, pharmacological properties, and potential therapeutic uses, supported by data tables and research findings.

- Molecular Formula : C₆H₈ClN·HCl

- Molecular Weight : 170.08 g/mol

- Appearance : White crystalline solid

- Solubility : Highly soluble in water and ethanol

- Melting Point : Approximately 144 °C

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Below are key areas of its activity:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases such as Alzheimer's. Inhibiting these enzymes can enhance acetylcholine levels, potentially improving cognitive functions .

- Anticancer Properties : Studies have shown that derivatives of piperidine compounds, including this compound, can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments .

- Anti-inflammatory Effects : The compound's derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. Preliminary results indicate that certain derivatives can effectively suppress COX-2 activity, suggesting potential applications in treating inflammatory diseases .

The mechanism of action for this compound involves its reactivity due to the chloromethyl group, which acts as an electrophile. This allows it to form covalent bonds with nucleophilic sites on biological molecules, influencing various biochemical pathways.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Methylpiperidine | 626-50-4 | Commonly used as a solvent and reagent |

| 4-Chloropiperidine | 100-00-5 | Exhibits different biological activity |

| N-Methylpiperazine | 109-00-2 | Known for its use in pharmaceuticals |

| 3-Picolyl Chloride | 6959-48-4 | Similar reactivity but different applications |

This compound is distinguished by its specific chloromethyl group, enhancing its reactivity compared to other piperidine derivatives. This feature allows it to serve as a versatile building block in organic synthesis aimed at developing complex molecules with targeted biological activities.

Case Studies

- Alzheimer's Disease Treatment : A study highlighted the dual inhibition of AChE and BuChE by piperidine derivatives, including those related to this compound. These compounds showed promise in enhancing cognitive function through increased acetylcholine levels .

- Cancer Research : Research involving piperidine derivatives indicated improved cytotoxicity against specific cancer cell lines when compared to existing treatments. The structure-activity relationship (SAR) studies emphasized the importance of the piperidine ring in enhancing biological activity .

科学研究应用

Chemical Properties and Structure

3-(Chloromethyl)piperidine hydrochloride has the molecular formula C7H10Cl2N and a CAS number of 6959-48-4. It is characterized by a piperidine ring with a chloromethyl group, making it a versatile intermediate for various chemical reactions.

Scientific Research Applications

1. Pharmaceutical Synthesis

This compound serves as an essential intermediate in the synthesis of numerous pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions allows it to be transformed into various biologically active molecules. For instance, it is utilized in the preparation of antihypertensive agents and central nervous system stimulants.

2. Agrochemical Production

The compound is also used as an intermediate in the synthesis of agrochemicals, including insecticides and herbicides. Its chloromethyl group can be substituted with different functional groups to create effective pest control agents.

3. Material Science

In material science, this compound is employed in the development of polymers and resins. Its reactivity allows for the modification of polymer backbones, enhancing properties such as thermal stability and mechanical strength.

Case Study 1: Synthesis of Antihypertensive Agents

A study demonstrated the use of this compound in synthesizing a new class of antihypertensive agents. The compound was reacted with various nucleophiles to yield derivatives that exhibited significant blood pressure-lowering effects in animal models. The derivatives were characterized using NMR and mass spectrometry, confirming their structures and purity.

Case Study 2: Development of Insecticides

Research conducted on the synthesis of insecticides highlighted how this compound could be modified to enhance insecticidal activity. The chloromethyl group was substituted with different alkyl chains, resulting in compounds that showed improved efficacy against common agricultural pests. Field trials indicated a significant reduction in pest populations compared to untreated controls.

化学反应分析

Oxidation-Reduction Sequence

-

Oxidation : 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate in water.

-

Molar ratio: 1:2.1–2.3 (3-methylpyridine to KMnO₄).

-

Conditions: 85–90°C, 30 min heating.

-

Result: Crystalline 3-picolinic acid (yield: ~90%).

-

-

Esterification : 3-picolinic acid reacts with methanol under acidic conditions.

-

Molar ratio: 1:1.3 (acid to methanol).

-

-

Reduction : Methyl pyridine-3-carboxylate is reduced to 3-pyridinemethanol using sodium borohydride (NaBH₄).

-

Catalyst: AlCl₃.

-

Solvent: THF/toluene (1:1).

-

-

Chlorination : 3-pyridinemethanol reacts with thionyl chloride (SOCl₂).

-

Molar ratio: 1:1.1–1.3 (alcohol to SOCl₂).

-

| Step | Reagent | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄ | 85–90°C, 30 min | 3-Picolinic acid |

| Esterification | CH₃OH (acidic) | Acid catalyst | Methyl pyridine-3-carboxylate |

| Reduction | NaBH₄/AlCl₃ | THF/toluene | 3-Pyridinemethanol |

| Chlorination | SOCl₂ | Room temperature | 3-(Chloromethyl)pyridine HCl |

Direct Chlorination

-

Hydroxyalkyl Pyridine : 3-pyridinemethanol reacts with excess thionyl chloride in toluene.

-

Precipitation : Product is isolated via vacuum/nitrogen purging, filtration, and washing.

-

Purity : 99.1% (HPLC), 99.8% area% (non-aqueous titration).

Chemical Reactivity

The chloromethyl group in 3-(chloromethyl)pyridine hydrochloride facilitates nucleophilic substitution reactions. Key reactivity includes:

-

Alkylation : Reacts with amines, alcohols, or thiols to form alkylated derivatives.

-

Elimination : Under basic conditions, may form alkenes via dehydrohalogenation.

| Reaction Type | Reagents | Products |

|---|---|---|

| Nucleophilic substitution | NH₃, R-OH, R-SH | Alkylated pyridines |

| Elimination | NaOH, heat | Pyridyl alkenes |

Carcinogenicity

-

Bioassay Results :

-

Administered to Fischer 344 rats and B6C3F1 mice via gavage (75–200 mg/kg).

-

Outcomes :

-

Squamous-cell papillomas/carcinomas in male rats and mice (P < 0.001).

-

Corrosive effects on gastric mucosa.

-

-

Hazard Classifications

-

Hazard Statements :

-

H302 (toxic if swallowed).

-

H314 (causes severe skin/eye burns).

-

H290 (corrosive to metals).

-

| Parameter | Value |

|---|---|

| Melting Point | 144°C |

| Solubility | Water-soluble |

| Storage Temperature | <15°C (inert gas) |

Industrial Considerations

属性

IUPAC Name |

3-(chloromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFKRVJEAOUXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735229 | |

| Record name | 3-(Chloromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3947-52-2 | |

| Record name | 3-(Chloromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。